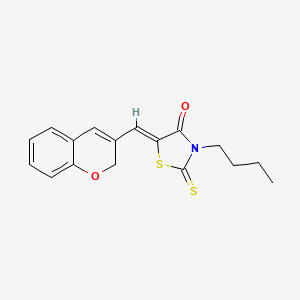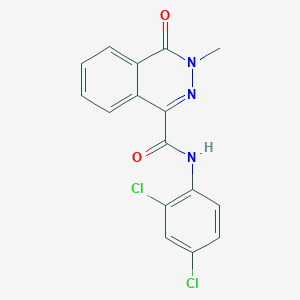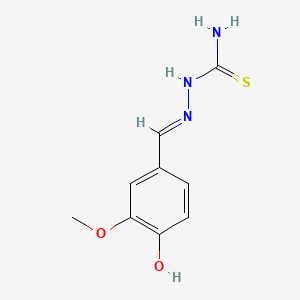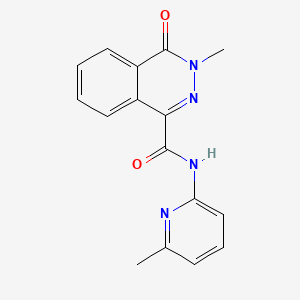![molecular formula C21H20FN3O3 B12165321 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B12165321.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
- The indole moiety (5-fluoro-1H-indol-3-yl) contributes to its aromatic character and is a prevalent heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and exhibit diverse biological properties .
- The acetamide portion (2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide) contains a quinoline ring, which adds further complexity to the compound.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One notable method is the Fischer indole synthesis , which involves the cyclization of a phenylhydrazine derivative with a ketone or aldehyde. Specific reaction conditions and reagents would be tailored to this compound .
Industrial Production:: While industrial-scale production methods may vary, the synthesis likely involves efficient and scalable processes to yield substantial quantities of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide.
Chemical Reactions Analysis
This compound can undergo various reactions, including:
Oxidation: Oxidative transformations of the indole and quinoline moieties.
Reduction: Reduction of functional groups (e.g., carbonyls, nitro groups).
Substitution: Substitution reactions at various positions. Common reagents and conditions would depend on the specific reaction type. Major products could include derivatives with modified functional groups or side chains.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide finds applications in:
Medicine: Investigate its potential as an anticancer agent or for treating other disorders.
Chemistry: Explore its reactivity and use as a building block in organic synthesis.
Biology: Study its effects on cellular processes and pathways.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular signaling pathways. Detailed studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
To highlight its uniqueness, we can compare N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide with related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C21H20FN3O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C21H20FN3O3/c22-15-3-5-18-17(9-15)14(11-24-18)7-8-23-21(27)12-28-16-4-1-13-2-6-20(26)25-19(13)10-16/h1,3-5,9-11,24H,2,6-8,12H2,(H,23,27)(H,25,26) |
InChI Key |
BXGHYSJLSJONFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12165243.png)
![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12165254.png)
![methyl 3-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12165261.png)
![2-(2-methoxyethyl)-6-(pyridin-2-yl)-2,3,4,6-tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazine](/img/structure/B12165264.png)


![1-cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12165295.png)
![2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12165303.png)

![1-(propan-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-indole-4-carboxamide](/img/structure/B12165313.png)
![2-[(4-chlorophenyl)amino]-3-{[(4-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165318.png)


